molecular formula C10H11BrO B13670500 1-(6-Bromo-2,3-dimethylphenyl)ethanone

1-(6-Bromo-2,3-dimethylphenyl)ethanone

Cat. No.: B13670500
M. Wt: 227.10 g/mol
InChI Key: BOCCUILOFPZDGV-UHFFFAOYSA-N
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Description

1-(6-Bromo-2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring.

Preparation Methods

The synthesis of 1-(6-Bromo-2,3-dimethylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 2,3-dimethylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and yields .

Chemical Reactions Analysis

1-(6-Bromo-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Bromo-2,3-dimethylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2,3-dimethylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological targets. The exact molecular targets and pathways involved can vary based on the compound’s derivatives and the context of its use .

Comparison with Similar Compounds

1-(6-Bromo-2,3-dimethylphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(6-bromo-2,3-dimethylphenyl)ethanone

InChI

InChI=1S/C10H11BrO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5H,1-3H3

InChI Key

BOCCUILOFPZDGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)C)C

Origin of Product

United States

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